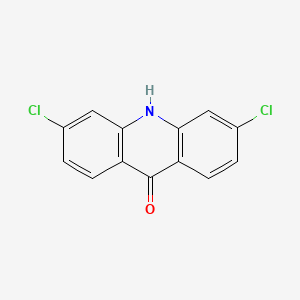

3,6-Dichloroacridin-9(10H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5100-80-1 |

|---|---|

Molekularformel |

C13H7Cl2NO |

Molekulargewicht |

264.10 g/mol |

IUPAC-Name |

3,6-dichloro-10H-acridin-9-one |

InChI |

InChI=1S/C13H7Cl2NO/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,(H,16,17) |

InChI-Schlüssel |

ONUXESBOIMZMBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 3,6 Dichloroacridin 9 10h One

Established Synthetic Pathways for Acridin-9(10H)-one Derivatives

The construction of the tricyclic acridin-9(10H)-one core can be achieved through several classical and widely adopted synthetic methodologies. These methods typically involve the formation of a central nitrogen-containing ring through condensation and cyclization reactions.

Condensation Reactions in Acridin-9(10H)-one Synthesis

Condensation reactions are a fundamental approach to constructing the acridin-9(10H)-one skeleton. A prominent example is the Bernthsen acridine (B1665455) synthesis, which involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride at high temperatures. organic-chemistry.orgnih.gov While traditionally used for the synthesis of 9-substituted acridines, modifications of this approach can lead to acridone (B373769) derivatives. The reaction conditions are often harsh, requiring temperatures between 200-270 °C for extended periods. organic-chemistry.org The use of polyphosphoric acid (PPA) can enable lower reaction temperatures, though sometimes with a compromise in yield.

Another significant condensation method involves the reaction of an anthranilic acid derivative with a phenol. For instance, the condensation of anthranilic acids with phloroglucinol (B13840) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) in a high-boiling solvent such as n-hexanol can efficiently produce dihydroxyacridone derivatives. nih.gov This method highlights the modularity of acridone synthesis, allowing for the introduction of various substituents based on the choice of starting materials.

A highly efficient, clean, and environmentally friendly procedure for the synthesis of 9-acridone derivatives has been developed using a cyclic condensation of aromatic amines with o-chlorobenzoic acid in a microwave reactor with a Lewis acid catalyst. researchgate.net

Table 1: Examples of Condensation Reactions for Acridin-9(10H)-one Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylamine (B1679370) | Benzoic Acid | ZnCl₂, 200-270 °C, 24h | 9-Phenylacridine | Good | organic-chemistry.orgnih.gov |

| Anthranilic acid | Phloroglucinol | p-Toluenesulfonic acid, n-hexanol, reflux | 1,3-Dihydroxyacridin-9(10H)-one | Excellent | nih.gov |

Cyclization Approaches to the Acridin-9(10H)-one Nucleus

The intramolecular cyclization of N-phenylanthranilic acid derivatives is one of the most common and direct routes to the acridin-9(10H)-one nucleus. This precursor is typically synthesized via an Ullmann condensation. The subsequent ring-closure is an acid-catalyzed dehydration reaction. A variety of strong acids can be employed for this purpose, including concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). For example, heating N-phenylanthranilic acid in concentrated sulfuric acid effectively yields acridone. orgsyn.org Similarly, substituted N-phenylanthranilic acids can be cyclized using PPA at elevated temperatures to afford the corresponding acridone derivatives.

The choice of cyclizing agent can sometimes influence the reaction's success and the purity of the product. These reactions proceed via an electrophilic attack of the carboxylic acid group (or its activated form) onto the adjacent aromatic ring, followed by dehydration to form the tricyclic system.

Ullmann Condensation for Acridin-9(10H)-one Derivatives

The Ullmann condensation is a pivotal reaction in the synthesis of acridin-9(10H)-one derivatives, primarily for the formation of the N-phenylanthranilic acid intermediate. nih.gov This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. organic-chemistry.org In the context of acridone synthesis, this typically entails the reaction of an o-halobenzoic acid with an aniline (B41778) derivative. The reaction is traditionally carried out at high temperatures in a polar solvent and in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed.

For the specific synthesis of 3,6-dichloroacridin-9(10H)-one, the Ullmann condensation would involve the reaction of a 4-chloro-substituted aniline with a 2-halo-4-chlorobenzoic acid. A chemo- and regioselective copper-catalyzed cross-coupling reaction for the effective amination of 2-chlorobenzoic acids with aniline derivatives has been developed, which notably does not require the protection of the carboxylic acid group. nih.gov This improved methodology enhances the utility of the Ullmann condensation for preparing the necessary precursors for polysubstituted acridones.

Table 2: Ullmann Condensation for N-Phenylanthranilic Acid Precursors

| Aryl Halide | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | Aniline | Cu, K₂CO₃, high temp. | N-Phenylanthranilic acid | Varies | organic-chemistry.org |

Advanced Synthetic Strategies for this compound

To achieve specific substitution patterns such as in this compound and to improve synthetic efficiency, more advanced strategies are being employed. These methods offer greater control over regioselectivity and can proceed under milder conditions than the classical approaches.

Regioselective Annulation Techniques

Regioselective annulation offers a powerful method for constructing the acridone core with predetermined substituent placement. This strategy involves the sequential building of the ring system in a controlled manner. A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products. This approach begins with a condensation reaction to form a substituted acridone precursor, followed by a regioselective annulation to build an additional ring. For instance, a titanium isopropoxide-mediated regioselective annulation of a 1,3-dihydroxyacridone derivative with prenal has been used to construct a tetracyclic acridone system. nih.gov This methodology, which relies on the directing effect of existing functional groups (in this case, intramolecular hydrogen bonding), demonstrates the potential for highly controlled syntheses of complex acridones. While not directly applied to this compound, the principles of regioselective annulation could be adapted by using appropriately substituted precursors to achieve the desired dichlorinated product.

Palladium-Mediated C-H Bond Activation and Arylation

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including acridones. rsc.org This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds by directly converting a C-H bond, thus avoiding the need for pre-functionalized substrates. The arylation of the acridone nucleus can be achieved using various arylating agents, such as aryl iodides, in the presence of a palladium catalyst.

While specific examples of palladium-catalyzed C-H arylation of this compound are not extensively reported, the general principles are applicable. The chlorine substituents on the acridone core would influence the electronic properties of the molecule and thus the reactivity and regioselectivity of the C-H activation. Research on the direct arylation of cyclic enaminones using aryl iodides has shown excellent regioselectivity, providing a pathway to various substituted heterocyclic motifs. nih.gov Such strategies could potentially be adapted for the further functionalization of the this compound scaffold, allowing for the introduction of additional diversity and the synthesis of novel derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acridin-9(10H)-one |

| Diphenylamine |

| Benzoic acid |

| Zinc chloride |

| Polyphosphoric acid |

| Anthranilic acid |

| Phloroglucinol |

| p-Toluenesulfonic acid |

| n-Hexanol |

| 1,3-Dihydroxyacridin-9(10H)-one |

| o-Chlorobenzoic acid |

| N-Phenylanthranilic acid |

| Phosphorus oxychloride |

| 4-Chloroaniline |

| 2-Halo-4-chlorobenzoic acid |

| Potassium carbonate |

| 2-Ethoxyethanol |

| Titanium isopropoxide |

| Prenal |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including acridin-9(10H)-ones. researchgate.netijnrd.org The application of microwave irradiation can significantly shorten reaction times for the classical Ullmann condensation, a key step in the synthesis of the acridone core. For instance, the synthesis of 9-acridone derivatives has been achieved in minutes under microwave irradiation, compared to hours required with conventional heating.

While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in readily available literature, general methods for substituted acridones can be adapted. These typically involve the condensation of an appropriately substituted anthranilic acid and a haloarene in the presence of a copper catalyst and a base. For this compound, this would involve the reaction of 2-amino-4-chlorobenzoic acid with a suitable dichlorinated benzene (B151609) derivative under microwave irradiation. The reaction conditions, including the choice of solvent, base, catalyst, and microwave power and time, would need to be optimized for this specific transformation.

Furthermore, microwave irradiation has been effectively employed in the N-alkylation of acridones, often in conjunction with phase transfer catalysis. researchgate.net This method allows for the rapid and efficient synthesis of N-substituted acridone derivatives under solvent-free conditions, offering a green and efficient alternative to conventional methods. researchgate.netnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Acridone Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Often moderate | Generally higher |

| Side Reactions | More prevalent | Minimized |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or in minimal solvent |

One-Pot Synthetic Routes

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govacgpubs.orgmdpi.com Several one-pot, three-component strategies have been developed for the synthesis of acridine and acridone derivatives. thieme.deunica.itnih.gov These reactions typically involve the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound.

While a specific one-pot synthesis for this compound is not explicitly detailed, the general principles of these multicomponent reactions could be applied. For example, a potential one-pot approach could involve the reaction of a dichlorinated aniline, a suitable aldehyde, and a cyclic 1,3-dione, followed by an oxidation step to yield the aromatic acridone core. The feasibility and efficiency of such a route would depend on the careful selection of starting materials and optimization of reaction conditions to favor the formation of the desired 3,6-dichloro isomer.

Metal-Free Catalysis in Acridin-9(10H)-one Functionalization

In recent years, there has been a significant shift towards the development of metal-free catalytic systems to avoid the environmental and economic issues associated with transition metal catalysts. acsgcipr.org In the context of acridone chemistry, metal-free approaches are being explored for C-H functionalization, a powerful strategy for the direct introduction of new functional groups onto the heterocyclic core. unica.it

Acridinium (B8443388) salts, derived from acridones, have been utilized as potent organic photocatalysts for late-stage C-H functionalization under visible light. unica.it This method offers a mild and versatile alternative to traditional metal-catalyzed cross-coupling reactions. While direct metal-free C-H functionalization of this compound has not been specifically reported, the principles of acridinium salt photocatalysis suggest its potential applicability. Such a strategy could enable the introduction of alkyl or aryl groups at specific positions on the dichlorinated acridone scaffold, providing access to a wider range of functionalized derivatives.

Phase Transfer Catalysis Applications

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. researchgate.netdalalinstitute.com In the chemistry of acridin-9(10H)-ones, PTC has found significant application in N-alkylation reactions. acsgcipr.orgnih.gov The acridone nitrogen is relatively acidic and can be deprotonated by a base to form an anion. However, this anion is often soluble in an aqueous phase, while the alkylating agent is typically in an organic phase.

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), can transport the acridone anion from the aqueous phase to the organic phase, where it can readily react with the alkylating agent. phasetransfer.comoperachem.commdpi.com This method has been successfully used for the efficient N-alkylation of various substituted acridones. The mechanism involves the formation of an ion pair between the quaternary ammonium cation and the acridone anion, which is sufficiently lipophilic to be extracted into the organic phase for the subsequent substitution reaction. phasetransfer.commdpi.com

Table 2: Common Phase Transfer Catalysts for N-Alkylation of Acridones

| Catalyst | Structure | Key Features |

| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄N⁺Br⁻ | Commonly used, commercially available, good solubility in both phases. |

| Benzyltriethylammonium chloride (BTEAC) | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Effective for various PTC reactions. |

| Aliquat 336 | [CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻ | A mixture of methyltrialkylammonium chlorides, effective in many applications. |

Specific Approaches for Dichloroacridin-9(10H)-one Isomers

The synthesis of specific isomers of dichloroacridin-9(10H)-one requires careful selection of starting materials with the desired substitution pattern. The classical Ullmann condensation remains a fundamental approach. wikipedia.orgorganic-chemistry.org For example, the synthesis of 2,7-dichloroacridin-9(10H)-one would typically involve the reaction of 2-amino-5-chlorobenzoic acid with 1-bromo-4-chlorobenzene, followed by cyclization of the resulting N-phenylanthranilic acid. Similarly, other isomers can be targeted by using appropriately substituted anthranilic acids and haloarenes.

For instance, the synthesis of 1,4-dichloroacridin-9(10H)-one would necessitate starting materials such as 2-amino-3,6-dichlorobenzoic acid or the reaction of an aminobenzoic acid with a trichlorobenzene derivative, where the regioselectivity of the Ullmann coupling and subsequent cyclization would be critical. The synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives has been reported, which could potentially be aromatized to the corresponding dichloroacridine. beilstein-journals.org However, specific and high-yielding synthetic routes for many of the possible dichloroacridin-9(10H)-one isomers are not well-documented in the literature, presenting an area for further research.

Mechanistic Investigations of this compound Formation

Benzyne (B1209423) Mechanism in Acridin-9(10H)-one Synthesis

The formation of acridin-9(10H)-one can, under certain conditions, proceed through a benzyne intermediate. This mechanism is particularly relevant when starting from anthranilic acid and its derivatives. beilstein-journals.orgthieme-connect.de Aprotic diazotization of anthranilic acid leads to the formation of a benzenediazonium-2-carboxylate, which can decompose to generate benzyne, carbon dioxide, and nitrogen gas. beilstein-journals.org

In the context of forming substituted acridones, the benzyne intermediate can react with another molecule of anthranilic acid or its derivative. The reaction of benzyne with an anthranilate anion can lead to a diphenylamine-2-carboxylate derivative, which can then undergo intramolecular cyclization to form the acridone ring.

Radical Reaction Pathways

While specific radical reaction pathways involving this compound are not extensively documented in dedicated studies, the general principles of radical chemistry allow for the postulation of its potential reactivity. Radical reactions often proceed via a three-step mechanism: initiation, propagation, and termination.

Initiation: The reaction would likely commence with the homolytic cleavage of a bond to generate a radical. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon thermal or photochemical induction.

Propagation: A generated radical can then react with this compound. For instance, a radical could abstract a hydrogen atom from the N-H group or a C-H bond on the aromatic ring, although the latter is less favorable. Alternatively, radical addition to the aromatic system could occur, transiently disrupting the aromaticity.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

One potential radical pathway is allylic bromination at a substituted acridinone (B8587238) system, should an appropriate alkyl side chain be present. More complex radical cascades involving additions to the aromatic core could also be envisioned, potentially leading to novel polycyclic structures. The specific outcomes of such reactions would be highly dependent on the nature of the radical species and the reaction conditions employed.

Intramolecular Cyclization Mechanisms

The synthesis of the acridin-9(10H)-one core, including its 3,6-dichloro derivative, frequently relies on intramolecular cyclization reactions. A common strategy involves the cyclization of N-phenylanthranilic acid derivatives. For the synthesis of this compound, a plausible precursor would be 2-(2,5-dichloroanilino)benzoic acid.

The cyclization is typically promoted by dehydrating agents or under acidic conditions. For example, heating the N-phenylanthranilic acid precursor in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA) can induce an intramolecular electrophilic acylation. In this mechanism, the carboxylic acid is protonated, and subsequent loss of water generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring of the aniline moiety, leading to the formation of the central ring of the acridinone system.

Another approach involves the palladium-catalyzed dual C-H carbonylation of diarylamines. organic-chemistry.org This method utilizes a carbon monoxide source to construct the carbonyl group of the acridinone core through the simultaneous functionalization of two C-H bonds on the precursor diarylamine. organic-chemistry.org Additionally, methods such as the ZnCl₂-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases provide a route to acridine derivatives, which can then be oxidized to the corresponding acridinones. acs.org

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | General Outcome |

| Acid-catalyzed Cyclization | N-phenylanthranilic acids | H₂SO₄, PPA | Acridin-9(10H)-ones |

| Palladium-catalyzed Carbonylation | Diarylamines | Pd catalyst, CO source | Acridin-9(10H)-ones |

| ZnCl₂-promoted Cyclization | o-arylaminophenyl Schiff bases | ZnCl₂ | Acridines (oxidizable to acridinones) |

Derivatization and Functionalization of this compound

The chlorine substituents at the 3 and 6 positions of the acridinone core offer handles for further chemical modification, primarily through nucleophilic aromatic substitution. Additionally, the C-H bonds of the aromatic rings can be targeted for functionalization.

Site-Selective Functionalization at C-1 and C-4 Positions

Recent research has demonstrated the feasibility of site-selective C-H functionalization of the 9(10H)-acridinone core at the C-1 and C-4 positions through palladium-mediated strategies. acs.org These methods typically employ a directing group attached to the nitrogen atom to guide the catalyst to a specific C-H bond. acs.org For instance, a pyridinyl group can be installed on the nitrogen atom of the acridinone. In the presence of a palladium catalyst, this directing group facilitates the ortho-C-H activation, leading to the formation of a palladacycle intermediate. This intermediate can then undergo cross-coupling reactions with various partners, such as aryl iodides or potassium aryltrifluoroborates, to introduce new substituents at the C-1 or C-4 position. acs.org The selectivity between the C-1 and C-4 positions can be influenced by the reaction conditions, including the choice of solvent. acs.org

Exploration of Auxiliaries in Directed Functionalization

The use of directing groups, or auxiliaries, is a powerful strategy for achieving high regioselectivity in C-H functionalization reactions. nih.gov In the context of the acridin-9(10H)-one system, various nitrogen-based directing groups can be envisioned. The pyridinyl group, as mentioned, has proven effective. acs.org Other potential auxiliaries could include pyrimidinyl or other nitrogen-containing heterocycles. The key principle is the ability of the auxiliary to chelate to the metal catalyst and position it in close proximity to the target C-H bond. nih.gov The choice of the directing group can influence the efficiency and selectivity of the C-H activation process. Furthermore, the directing group should ideally be removable under mild conditions to afford the functionalized acridinone product. acs.org

| Directing Group | Metal Catalyst | Target Position(s) | Coupling Partner |

| Pyridinyl | Palladium | C-1, C-4 | Aryl iodides, Aryltrifluoroborates |

Nucleophilic Substitution Reactions in Acridin-9(10H)-one Systems

The chlorine atoms at the C-3 and C-6 positions of this compound are susceptible to nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring and yields the substituted product.

The reactivity of the C-Cl bonds in this compound towards nucleophilic attack is enhanced by the electron-withdrawing nature of the carbonyl group and the nitrogen heteroatom in the acridinone system. A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups at the 3 and 6 positions. The reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome of these substitution reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dichloroacridin 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3,6-Dichloroacridin-9(10H)-one reveals distinct signals corresponding to the aromatic protons on the acridone (B373769) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the anisotropic effects of the aromatic rings.

The protons on the chlorinated rings are expected to appear at different chemical shifts compared to those on the unsubstituted ring. The specific chemical shifts and coupling constants provide information about the connectivity of the protons. For instance, in related acridone structures, aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. The protons ortho to the carbonyl group are generally shifted downfield due to its deshielding effect. The presence of chlorine atoms further influences the precise chemical shifts of the adjacent protons.

For example, in a similar compound, 6-(3-(Butylamino)propoxy)-1,3-dichloroacridin-9(10H)-one, the aromatic protons exhibit distinct signals, such as a doublet at δ 8.06 ppm. nih.gov The coupling patterns (e.g., doublets, triplets, multiplets) arise from the spin-spin interactions between neighboring non-equivalent protons and are governed by the number of adjacent protons. Analysis of these patterns allows for the assignment of each signal to a specific proton in the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1, H-8 | 8.2 - 8.4 | Doublet |

| H-2, H-7 | 7.3 - 7.5 | Doublet of doublets |

| H-4, H-5 | 7.7 - 7.9 | Doublet |

| N-H | 11.5 - 12.0 | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. pressbooks.pub

The carbonyl carbon (C-9) is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm, due to the strong deshielding effect of the double-bonded oxygen. libretexts.org The carbons directly bonded to the chlorine atoms (C-3 and C-6) will also exhibit downfield shifts due to the electronegativity of chlorine. The remaining aromatic carbons will resonate at chemical shifts characteristic of acridone systems, generally between 115 and 150 ppm. libretexts.org The symmetry of the molecule may result in fewer signals than the total number of carbon atoms if certain carbons are chemically equivalent. masterorganicchemistry.com

| Carbon | Predicted Chemical Shift (ppm) |

| C-9 | 175 - 180 |

| C-3, C-6 | 128 - 132 |

| C-4a, C-5a | 140 - 145 |

| C-1, C-8 | 125 - 128 |

| C-2, C-7 | 120 - 124 |

| C-4, C-5 | 115 - 120 |

| C-8a, C-9a | 135 - 140 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. oatext.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the connectivity of the protons within each aromatic ring of the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum displays absorption bands corresponding to specific functional groups. pressbooks.pub For this compound, key characteristic absorption bands would include:

N-H Stretch: A broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the acridone ring.

C=O Stretch: A strong, sharp absorption band is anticipated around 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl group. Its exact position can be influenced by conjugation and intermolecular hydrogen bonding.

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibrations of the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1630 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. researchgate.net Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bonds, which may not be as prominent in the IR spectrum. The technique is non-destructive and generally requires minimal sample preparation. mdpi.com The selection of the excitation wavelength can be crucial to avoid fluorescence and potentially enhance the Raman signal through resonance effects. spectroscopyonline.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of an exact mass. This high degree of accuracy makes it possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₃H₇Cl₂NO. The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument to confirm the compound's identity with high confidence. The accuracy of this measurement is often expressed in parts per million (ppm).

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₇Cl₂NO |

| Isotopic Composition | ¹²C₁₃ ¹H₇ ³⁵Cl₂ ¹⁴N ¹⁶O |

| Theoretical Exact Mass (Monoisotopic) | 262.99047 u |

| Theoretical [M+H]⁺ Ion | 263.99775 u |

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are selected and fragmented to gain structural information. In a typical experiment, the intact molecule (precursor ion) is isolated, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a virtual fingerprint of the molecule, revealing details about its structural backbone and the location of functional groups.

For this compound, the protonated molecule, [M+H]⁺, with an m/z of approximately 264, would be selected as the precursor ion. Fragmentation would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for this structure would include the sequential loss of carbon monoxide (CO) from the carbonyl group and the loss of chlorine atoms.

Table 2: Predicted Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Inferred Structure of Product Ion |

| 263.99775 | CO | 235.99285 | [M+H-CO]⁺ |

| 263.99775 | Cl | 229.02905 | [M+H-Cl]⁺ |

| 235.99285 | Cl | 201.02415 | [M+H-CO-Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, which allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

The application of X-ray crystallography to this compound would provide unambiguous proof of its structure in the solid state. The resulting data would include the crystal system, space group, and precise dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. This information would reveal the planarity of the acridine (B1665455) ring system, the conformation of the molecule, and how individual molecules pack together in the solid state.

Table 3: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided |

| Crystal System | The basic geometry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles |

| Torsional Angles | Information on the planarity and conformation of the molecule |

| Intermolecular Interactions | Details on hydrogen bonding or π-stacking interactions |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. When a molecule absorbs photons, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule responsible for light absorption.

The chromophore in this compound is the extensive conjugated system of the acridine core, which includes the aromatic rings, the carbonyl group, and the nitrogen atom. This structure contains bonding π electrons and non-bonding (n) electrons (on the oxygen and nitrogen atoms). The primary electronic transitions observed for such systems are π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions.

n → π transitions:* These involve promoting an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The extended conjugation in the this compound structure is expected to result in absorption bands at longer wavelengths, potentially extending from the UV into the visible region.

Table 4: Expected UV-Vis Absorption Data and Electronic Transitions

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Type of Transition | Orbitals Involved |

| ~250-350 nm | High ( > 10,000) | π → π | Excitation of electrons in the conjugated aromatic system |

| ~380-450 nm | Low to Medium | n → π | Excitation of non-bonding electrons from the carbonyl oxygen |

Computational Chemistry and Quantum Mechanical Studies of 3,6 Dichloroacridin 9 10h One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of many-body systems. wikipedia.org It is widely applied to predict the properties of molecules and solids. wikipedia.org DFT methods are employed to determine the ground-state properties of 3,6-Dichloroacridin-9(10H)-one, offering insights into its intrinsic molecular characteristics.

The electronic structure of this compound is characterized by a π-conjugated system derived from its fused three-ring acridone (B373769) core. The presence of a carbonyl group (C=O) and a nitrogen atom within the central ring, along with chlorine atoms at the 3 and 6 positions, significantly influences the electron distribution. DFT calculations are used to optimize the molecule's geometry and determine its ground-state electronic energy.

Studies on related acridone derivatives using DFT methods reveal that the acridone moiety acts as an electron acceptor. rsc.org The geometry of the ligand and its metal complexes are often optimized using DFT methods like the B3LYP method to elucidate their structures. ekb.eg The chlorine substituents, being electron-withdrawing groups, are expected to further modulate the electron density across the aromatic system. These computational approaches allow for the calculation of key properties such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's ground state.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. libretexts.orggrafiati.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electrical transport properties.

In computational studies of substituted acridine (B1665455) derivatives, FMO analysis is a standard procedure. researchgate.net For instance, research on various 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, including a chloro-substituted variant, utilized DFT calculations to determine the HOMO and LUMO energy levels. researchgate.net The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the acridone core, particularly the carbonyl group, is expected to have a significant contribution to the LUMO. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and better charge transfer capabilities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of a Related Chloroacridine Derivative Data based on computational studies of 2-(4-(3-chloroacridin-9ylamino)phenyl)isoindoline-1,3-dione [S2] calculated at the B3LYP/6-311G++V(d,p) level. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.73 |

| LUMO | -2.31 |

| Energy Gap (ΔE) | 3.42 |

Global reactivity descriptors, such as chemical hardness (η), can be derived from HOMO-LUMO energies to predict molecular stability. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. According to Pearson's hard and soft acids and bases (HSAB) principle, molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. Conversely, "soft" molecules have a small energy gap.

The chemical hardness (η) is calculated using the energies of the frontier orbitals with the following formula: η = (E_LUMO - E_HOMO) / 2

Computational studies on novel acridine derivatives have used this parameter to determine chemical stability. researchgate.net For example, the chemical hardness of spiropyrrolidines was calculated to understand their reactivity, with lower hardness values indicating higher reactivity. mdpi.com Using the representative data from the related chloroacridine derivative, the chemical hardness can be calculated to provide an estimate of the stability of such systems. researchgate.net

Table 2: Calculated Chemical Hardness and Related Properties of a Chloroacridine Derivative Values derived from the data for 2-(4-(3-chloroacridin-9ylamino)phenyl)isoindoline-1,3-dione [S2]. researchgate.net

| Parameter | Formula | Value (eV) |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.42 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.71 |

Selection and Validation of DFT Functionals and Basis Sets for Acridinone (B8587238) Systems

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. nih.gov A vast number of functional and basis set combinations are available, and the optimal choice depends on the specific chemical problem and desired balance between accuracy and computational cost. nih.govresearchgate.net

For organic molecules like acridinones, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used and validated functionals for studying the electronic properties of organic compounds, including acridine derivatives. researchgate.netresearchgate.netnih.gov Other functionals, such as those from the Minnesota family (e.g., M06-2X), have also been designed for broad applicability in main-group chemistry. stackexchange.com

The basis set determines the flexibility given to electrons to be described in space. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G++(d,p), are commonly employed for acridinone systems. researchgate.netnih.gov The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in π-conjugated systems, and diffuse functions (++) are important for systems with lone pairs or for calculating properties related to excited states. stackexchange.com Validation of the chosen method often involves comparing calculated properties, such as geometric parameters or spectroscopic data, with available experimental results for related compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to electronically excited states. q-chem.com TD-DFT calculates the response of the ground-state electron density to a time-varying electric field, allowing for the determination of excitation energies, which correspond to spectroscopic transitions. q-chem.comrespectprogram.org This method is a computationally efficient way to study the photophysical properties of molecules.

TD-DFT is widely used to predict the UV-visible absorption and emission spectra of organic dyes and fluorescent molecules. researchgate.netscm.com The calculations yield vertical excitation energies and oscillator strengths (f), which correlate to the position (λ_max) and intensity of absorption bands, respectively. researchgate.net

For acridinone-based systems, TD-DFT calculations can predict the energies of the primary electronic transitions, which are typically n → π* and π → π* in nature. scm.com The n → π* transition involves the excitation of an electron from a non-bonding orbital (e.g., on the carbonyl oxygen) to an anti-bonding π* orbital, while the π → π* transition involves excitation from a bonding π orbital. Studies on related compounds have successfully used TD-DFT with functionals like B3LYP to correlate calculated spectra with experimental data. researchgate.net By optimizing the geometry of the first singlet excited state (S1), it is also possible to calculate emission energies, providing insights into the fluorescence properties of this compound.

Elucidation of Photoinduced Charge Transfer States in Dichloroacridinone

The study of photoinduced charge transfer (CT) is fundamental to understanding the photophysical properties of molecules like this compound. Upon absorption of light, an electron can be promoted to a higher energy level, creating an excited state. In molecules with distinct electron-donating and electron-accepting moieties, this excitation can lead to a significant spatial separation of charge, forming a CT state. Computational methods are invaluable for characterizing these states. ehu.esfao.org

Theoretical investigations into acridine derivatives have shown that they can participate in photoinduced hole transfer processes. nih.gov In these scenarios, the acridine unit, upon excitation, can act as a primary photooxidant, injecting a hole into an adjacent electron-donating group. nih.gov The subsequent migration of this positive charge can be tracked along a redox gradient within a molecular assembly. nih.gov The efficiency and dynamics of this charge separation are influenced by factors such as the electronic coupling between the donor and acceptor units and the polarity of the surrounding solvent. nih.gov

Femtosecond broadband pump-probe spectroscopy, complemented by quantum chemical calculations, is a powerful combination for unraveling the dynamics of these processes. nih.gov Such studies can reveal whether charge separation occurs directly upon photoexcitation or through a multi-step mechanism. nih.gov For instance, in some systems, an initial locally excited state may evolve into a charge-separated state. The nature of the excited states, whether they are localized or delocalized (excitonic), plays a crucial role in the photophysics of molecular aggregates. fao.orgnih.gov

Computational models can predict the properties of these excited states, including their energy levels, oscillator strengths, and the degree of charge transfer. ehu.es Analysis of the electronic wavefunctions of the ground and excited states allows for a detailed understanding of the electronic transitions. fao.org For complex systems, diabatization schemes can be employed to decompose the adiabatic excited states into contributions from local excitations and charge transfer configurations, providing a clearer physical picture. fao.org

The table below summarizes key aspects of computational studies on photoinduced charge transfer relevant to acridine-based systems.

| Computational Aspect | Description | Relevance to Dichloroacridinone |

| Excited State Calculations | Determination of energies, oscillator strengths, and character (local vs. CT) of excited states using methods like Time-Dependent Density Functional Theory (TD-DFT). ehu.esnih.gov | Predicts the likelihood and nature of photoinduced charge transfer upon light absorption. |

| Hole Transfer Dynamics | Simulation of the movement of a positive charge (hole) from the photoexcited acridine core to an electron-donating region. nih.gov | Elucidates the mechanism and timescale of charge separation. |

| Solvent Effects | Modeling the influence of the surrounding medium's polarity on the stability and dynamics of charge-separated states. nih.gov | Crucial for understanding how the environment modulates the photophysical behavior. |

| Excitonic Coupling | Calculation of the interaction between transition dipoles of neighboring chromophores in aggregates. fao.org | Important for predicting the collective electronic properties in the solid state or in assemblies. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions. mdpi.com For a molecule like this compound, MD simulations can be employed to explore its conformational landscape, identifying stable and metastable geometries and the energy barriers between them. mun.ca

The process typically begins with an initial structure, often derived from experimental data like X-ray crystallography or built using molecular modeling software. mdpi.combonvinlab.org This structure is then placed in a simulated environment, which can range from a vacuum to an explicit solvent box with ions to mimic physiological conditions. bonvinlab.org The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. bonvinlab.org Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to ensure it reaches a stable thermodynamic state. bonvinlab.org

The table below outlines the key steps and analyses involved in a typical MD simulation for conformational analysis.

| Simulation Stage | Purpose | Key Analyses |

| System Preparation | To create a realistic and stable starting point for the simulation. bonvinlab.org | Structure validation, energy minimization. |

| Equilibration | To bring the system to the desired temperature and pressure, allowing it to relax. bonvinlab.org | Temperature, pressure, and density convergence. |

| Production | To generate a trajectory of the molecule's motion over time for subsequent analysis. bonvinlab.org | RMSD, RMSF, radius of gyration. |

| Analysis | To extract meaningful information about the molecule's dynamics and interactions. nih.gov | Cluster analysis, hydrogen bond analysis, interaction energy calculations. |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. rsc.orgnih.gov These methods allow for the theoretical investigation of reaction pathways, the identification of transient species like transition states, and the prediction of reaction kinetics and thermodynamics. chemrxiv.orgdiva-portal.org

Transition State Identification and Reaction Pathway Analysis

A chemical reaction can be visualized as the movement of a system on a potential energy surface (PES). Reactants and products correspond to local minima on this surface, while the transition state (TS) represents a first-order saddle point connecting them. diva-portal.orgfossee.in The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. numberanalytics.com

Quantum chemical methods, particularly density functional theory (DFT), are widely used to locate and characterize these stationary points on the PES. nih.gov To identify a transition state, various algorithms can be employed that search for a geometry with one and only one imaginary vibrational frequency. fossee.inscm.com This imaginary frequency corresponds to the motion along the reaction coordinate at the transition state. fossee.in

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov This involves following the path of steepest descent from the transition state downhill to the connected reactant and product minima, thereby confirming that the identified TS indeed connects the desired species. nih.gov By mapping out the entire reaction pathway, researchers can gain a detailed understanding of the geometric and electronic changes that occur during the reaction. rsc.orgchemrxiv.org This analysis is crucial for rationalizing reaction outcomes and for the design of new chemical transformations. rsc.org

| Computational Task | Description | Significance |

| Geometry Optimization | Finding the minimum energy structures of reactants, products, and intermediates. nih.gov | Provides the starting and ending points of a reaction pathway. |

| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. scm.com | Identifies the highest energy point along the reaction coordinate, crucial for determining the activation energy. numberanalytics.com |

| Frequency Calculation | Determining the vibrational frequencies of a molecular structure. nih.gov | Confirms a minimum energy structure (all real frequencies) or a transition state (one imaginary frequency). fossee.in |

| IRC Calculation | Tracing the minimum energy path from the transition state to the reactants and products. nih.gov | Verifies the connectivity of the transition state and maps the entire reaction coordinate. |

Kinetic Isotope Effect Studies through Computational Methods

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org KIEs are a powerful experimental and computational tool for probing reaction mechanisms, particularly for identifying the rate-determining step and for characterizing the structure of the transition state. wikipedia.orgcore.ac.uk

Computationally, KIEs can be predicted using the information obtained from quantum chemical calculations of the reactants and the relevant transition state. nih.gov The effect arises primarily from the difference in zero-point vibrational energies (ZPVE) between the isotopically substituted molecules. core.ac.uk Because the heavier isotope forms a stronger bond, its vibrational frequency is lower, resulting in a lower ZPVE. core.ac.uk

To calculate a KIE, the vibrational frequencies for both the light and heavy isotopologues are computed for the reactant and the transition state. nih.gov The ratio of the rate constants (k_light / k_heavy) can then be determined using statistical mechanics, most commonly through transition state theory. researchgate.net A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, providing information about changes in hybridization or steric environment at that position. wikipedia.org

Computational KIE studies can be particularly insightful. For instance, they can help to distinguish between different possible transition state structures or to assess the degree of bond breaking/formation in the transition state. nih.gov The agreement between calculated and experimental KIEs provides strong validation for a proposed reaction mechanism. researchgate.net

| Type of KIE | Description | Information Gained from Computational Studies |

| Primary KIE | Isotopic substitution at an atom directly involved in bond breaking or formation in the rate-determining step. wikipedia.org | Confirms the involvement of that atom in the critical step and provides insight into the symmetry of the transition state. |

| Secondary KIE | Isotopic substitution at an atom not directly involved in bond breaking or formation. wikipedia.org | Reveals changes in the local environment of the substituted atom, such as changes in hybridization or steric crowding, between the reactant and the transition state. |

| Inverse KIE | A KIE value (k_light / k_heavy) less than 1, indicating that the heavier isotope reacts faster. wikipedia.org | Suggests that the vibrational force constant for the bond to the isotope increases in the transition state compared to the reactant. |

Theoretical Studies of Intermolecular Interactions

Molecular Docking Investigations with Biological Targets (General Principles, not specific biological results)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.netnih.gov The primary goal of molecular docking is to identify the most stable binding pose of a ligand within the active site of a target and to estimate the strength of the interaction, often expressed as a binding affinity or scoring function. nih.gov This method is a cornerstone of structure-based drug design. nih.gov

The process of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm is responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. nih.gov This can be achieved through various methods, including rigid docking, where both the ligand and receptor are treated as inflexible, or flexible docking, which allows for conformational changes in the ligand and, in more advanced methods, in the receptor as well. unirioja.es

The scoring function then evaluates the fitness of each generated pose. ijrti.org It is a mathematical function that approximates the binding free energy of the ligand-receptor complex. nih.gov Scoring functions typically account for various energetic contributions, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. ijrti.org The poses are ranked based on their scores, with the top-ranked poses representing the most likely binding modes. nih.gov

For a compound like this compound, molecular docking could be used to hypothetically screen its binding potential against a library of biological targets. The general steps would include:

Preparation of the Receptor: Obtaining a high-resolution 3D structure of the target protein, typically from a database like the Protein Data Bank (PDB). This step involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site. researchgate.net

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry. nih.gov

Docking Simulation: Running the docking program to sample different orientations and conformations of the ligand within the receptor's binding site. nih.gov

Analysis of Results: Evaluating the predicted binding poses and their corresponding scores to identify potential interactions and binding modes. ijrti.org

It is important to note that molecular docking is a predictive tool, and its results are most powerful when used in conjunction with experimental data for validation. researchgate.net

| Docking Principle | Description | Application |

| Search Algorithm | Explores the conformational and orientational space of the ligand within the receptor binding site. nih.gov | Generates a diverse set of possible binding poses. |

| Scoring Function | Estimates the binding affinity for each pose, allowing for ranking of potential binding modes. ijrti.org | Predicts the most favorable binding orientation and provides a qualitative measure of binding strength. |

| Receptor Flexibility | Accounts for the dynamic nature of the protein, allowing for induced-fit effects upon ligand binding. nih.gov | Provides a more realistic model of the binding event, potentially leading to more accurate predictions. |

| Virtual Screening | Docking a large library of compounds against a single target to identify potential hits. nih.gov | Can be used to prioritize compounds for experimental testing in drug discovery campaigns. |

Interaction Energy Calculations and Binding Affinities

The determination of interaction energies and binding affinities is fundamental in computational chemistry, providing critical insights into how a molecule like this compound might interact with biological targets such as proteins or DNA. These calculations are essential for predicting the stability of molecular complexes and are a cornerstone of computer-aided drug design. uni-regensburg.de

Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are commonly employed to estimate these properties. For acridine derivatives, which are known to intercalate into DNA, computational studies can reveal the specific forces driving these interactions. nih.gov The interaction energy between the ligand (this compound) and its binding partner is typically decomposed into several components to understand the nature of the binding.

Research Findings: While specific binding affinity data for this compound is not extensively documented in dedicated studies, the computational examination of related halogenated aromatic compounds and acridine derivatives provides a framework for understanding its potential interactions. rsc.orgnih.gov For instance, the binding of ligands to ferriprotoporphyrin IX has been studied using DFT, revealing that anionic ligands generally bind more strongly than neutral ones and that binding is universally stronger in non-polar environments compared to water. wikipedia.org Such findings suggest that the electrostatic potential and hydrophobicity of this compound, influenced by its chloro-substituents and acridone core, would be critical determinants of its binding affinity.

Table 1: Illustrative Components of Interaction Energy for a Ligand-Protein Complex

This table illustrates the typical components calculated in an Energy Decomposition Analysis (EDA) to understand the nature of binding forces. The values are hypothetical and for descriptive purposes only.

| Interaction Component | Description | Hypothetical Energy (kcal/mol) |

| Electrostatic (Eelec) | The attractive or repulsive Coulombic forces between the partial charges of the ligand and the receptor. | -25.0 |

| Exchange-Repulsion (Eexch) | A quantum mechanical term arising from the Pauli exclusion principle, representing short-range repulsion. | +15.0 |

| Polarization (Epol) | The energy stabilization from the distortion of each molecule's electron cloud by the other's electric field. | -7.5 |

| Dispersion (Edisp) | Attractive forces arising from instantaneous correlated electron movements (van der Waals forces). | -12.5 |

| Solvation/Desolvation | The energy penalty associated with removing water molecules from the ligand and the binding site upon complex formation. | +20.0 |

| Total Interaction Energy | The sum of all stabilizing and destabilizing contributions. | -10.0 |

Advanced Computational Techniques and Methodologies

To achieve higher accuracy in predicting molecular properties beyond standard DFT or molecular mechanics methods, more advanced and computationally intensive techniques are required. These methods provide a deeper understanding of electron correlation, relativistic phenomena, and can leverage artificial intelligence to accelerate discovery.

Coupled Cluster Theory Applications for High-Accuracy Calculations

Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results for the electronic structure of small to medium-sized molecules. acs.orgscispace.com Unlike many other methods, truncated CC methods are size-extensive, meaning the accuracy of the calculation does not degrade as the size of the system increases. scispace.com The most common variant, CCSD(T), includes single, double, and a perturbative treatment of triple excitations, and often yields results that are comparable to experimental accuracy. youtube.com

Research Findings: The application of Coupled Cluster theory directly to this compound is not found in existing literature. However, its utility has been demonstrated for closely related systems. For example, local coupled cluster methods (IP-CCSD) have been used to calculate the ionization potentials of the acridine radical, providing results superior to other methods like CASPT2. uni-regensburg.deaip.org Furthermore, transfer learning techniques are being developed to make CC-quality calculations more affordable for tasks like predicting anharmonic vibrational frequencies, which are crucial for interpreting experimental spectra. acs.org

Given the high computational cost of CC methods, which scales steeply with the number of electrons, its application to a molecule of this size would typically be reserved for benchmarking simpler, less expensive methods like DFT, or for calculating a specific high-accuracy property that cannot be reliably obtained otherwise. scispace.comyoutube.com

Table 2: Comparison of Computational Method Scaling

This table illustrates the typical scaling of computational cost with respect to system size (N) for various quantum chemical methods. This demonstrates why Coupled Cluster is limited to smaller systems.

| Method | Computational Cost Scaling | Typical Application |

| Semi-empirical | N2-N3 | Very large systems (>1000 atoms) |

| DFT | N3-N4 | Large systems (100-1000 atoms) |

| MP2 | N5 | Medium systems (<100 atoms) |

| CCSD | N6 | Small systems (<50 atoms) |

| CCSD(T) | N7 | High-accuracy benchmarks for small systems (<30 atoms) |

| Full CI | Exponential | Very small systems (<15 electrons) |

Quantum Machine Learning (QML) in Chemical Discovery and Property Prediction

Quantum Machine Learning (QML) is an emerging field that combines the predictive power of machine learning with the physical rigor of quantum mechanics. researchgate.net In this approach, ML models are trained on large datasets of molecular properties calculated using quantum chemistry methods. nih.govresearchgate.net Once trained, these models can predict properties for new molecules almost instantaneously, bypassing the need for expensive quantum calculations. arxiv.org

Research Findings: There are no specific QML models published for this compound. However, recent studies have successfully applied QML to predict properties of halogenated aromatic compounds. nih.govresearchgate.netresearcher.life For example, a machine learning model trained on DFT-calculated rotational energy barriers for halogenated aromatic alcohols was able to accurately predict these barriers based on simple descriptors like electronegativity and atomic radius. nih.govresearchgate.net This demonstrates the feasibility of creating a QML model to predict key properties of this compound, such as its electronic structure, toxicity, or interaction potential, by training on a relevant dataset of other chlorinated acridones or similar heterocyclic systems. nih.govresearchgate.net

The development of such a model would involve generating a dataset of related molecules, calculating their properties with a reliable quantum method (like DFT or even CC theory), and then using this data to train a neural network or other machine learning algorithm. acs.orgarxiv.org

Table 3: Hypothetical Feature Set for a QML Model of this compound

This table shows potential input features (descriptors) that could be used to train a QML model to predict a specific property (e.g., binding affinity).

| Feature Type | Specific Descriptor | Value/Representation for this compound |

| Compositional | Atom Counts | C: 13, H: 7, N: 1, O: 1, Cl: 2 |

| Topological | Number of Aromatic Rings | 3 |

| Quantum Chemical | HOMO Energy (from a low-cost method) | e.g., -6.5 eV |

| Quantum Chemical | LUMO Energy (from a low-cost method) | e.g., -2.1 eV |

| Structural | Molecular Weight | 278.11 g/mol |

| Electronic | Hammett Constant of Substituents | σp for Cl = +0.23 (x2) |

| Geometric | Molecular Surface Area | Calculated value (e.g., in Ų) |

Relativistic Quantum Chemistry Approaches for Heavy Atom Effects

When atoms with high atomic numbers are present in a molecule, the inner-shell electrons move at speeds that are a significant fraction of the speed of light. scispace.com This necessitates the inclusion of relativistic effects in quantum chemical calculations to accurately describe molecular properties. rsc.org For chlorinated compounds, while chlorine is not a very heavy element, relativistic effects can still be non-negligible when high accuracy is required for properties like NMR chemical shifts. nih.gov

These effects arise primarily from the relativistic mass increase of the electron and spin-orbit coupling, where the electron's spin interacts with its own orbital motion. scispace.comrsc.org Methods to account for this include solving the more complex Dirac equation instead of the Schrödinger equation, or by adding relativistic corrections using approaches like the Breit-Pauli perturbation theory or by using effective core potentials (ECPs) that implicitly include relativistic effects for core electrons. nih.govmdpi.com

Photophysical Properties and Luminescence Mechanisms of 3,6 Dichloroacridin 9 10h One Derivatives

Absorption and Emission Characteristics

The interaction of 3,6-dichloroacridin-9(10H)-one derivatives with light is fundamental to their application. This section explores the nuances of their optical spectra, the efficiency of their light emission, and the energy dissipation pathways involved.

Solvent Effects on Optical Spectra and Solvatochromism

The absorption and emission spectra of acridone (B373769) derivatives are known to be sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic distribution in the ground and excited states of the molecule. While specific solvatochromism studies on this compound are not extensively documented in publicly available research, the behavior of related acridone derivatives allows for an informed discussion.

Generally, acridone-based compounds exhibit a positive solvatochromism, where the emission peak shifts to a lower energy (red-shift) as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state. The lone pair of electrons on the nitrogen atom and the carbonyl group play a significant role in this charge redistribution upon excitation. The extent of this shift can be correlated with various solvent polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the orientation polarizability of the solvent.

Quantum Yield Determination and Efficiency of Luminescence

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For derivatives of this compound, this value is highly dependent on the molecular structure and the surrounding medium.

High quantum yields are desirable for applications in devices like organic light-emitting diodes (OLEDs). For instance, a novel thermally activated delayed fluorescence (TADF) compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), a derivative of the acridin-9(10H)-one core, has demonstrated a high fluorescence quantum yield of 94.9%. rsc.org This high efficiency is attributed to the specific molecular design which optimizes the radiative decay pathways.

The determination of quantum yield is typically performed using either absolute or relative methods. The absolute method involves the use of an integrating sphere to collect all emitted photons, while the relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.

| Compound | Quantum Yield (Φ) | Measurement Condition |

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) | 94.9% | Doped film |

Stokes Shift Analysis and Energy Dissipation Pathways

The Stokes shift is the difference in energy between the absorption and emission maxima. A larger Stokes shift is often beneficial for luminescent materials as it minimizes self-absorption, where emitted photons are reabsorbed by neighboring molecules. This phenomenon is particularly important in applications requiring high concentrations of the fluorophore.

The magnitude of the Stokes shift is influenced by several factors, including the geometry relaxation of the molecule in the excited state and the solvent reorganization around the excited molecule. In acridone derivatives, the Stokes shift can be tuned by modifying the substituent groups. Electron-donating or -withdrawing groups at the 3 and 6 positions can significantly alter the electronic distribution in the excited state, thereby affecting the extent of geometry relaxation and the resulting Stokes shift.

Energy dissipation in these molecules occurs through a competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways (internal conversion, intersystem crossing). Understanding and controlling these pathways is key to designing highly efficient luminescent materials.

Advanced Luminescence Phenomena

Beyond simple fluorescence, derivatives of this compound are being investigated for more complex and highly efficient luminescence mechanisms, such as thermally activated delayed fluorescence and phosphorescence.

Thermally Activated Delayed Fluorescence (TADF) Investigations

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules, to generate additional fluorescence. This process can theoretically lead to 100% internal quantum efficiency in OLEDs. The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy.

The derivative 3,6-DPXZ-AD has been specifically designed as a TADF emitter. rsc.org It exhibits a short TADF lifetime of 1.6 μs, which is advantageous for reducing roll-off in OLEDs at high brightness. rsc.org The design strategy for this molecule involved attaching phenoxazine as an electron donor to the 3 and 6 positions of the acridin-9(10H)-one acceptor core. rsc.org This donor-acceptor architecture effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small S1-T1 energy gap.

| Compound | TADF Lifetime (τ) | Key Feature |

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) | 1.6 µs | Small S1-T1 energy gap |

Phosphorescence Studies and Triplet State Characterization

Phosphorescence is luminescence that arises from the radiative decay of a triplet excited state to the singlet ground state. This process is spin-forbidden, resulting in much longer lifetimes compared to fluorescence. While often considered a loss channel in fluorescent materials, phosphorescence can be harnessed in specific applications and provides a direct probe of the triplet state.

In the case of 3,6-DPXZ-AD, phosphorescence has been observed and is suggested to originate from both intermolecular through-space charge transfer states and locally excited triplet states. rsc.org The characterization of the triplet state is crucial for understanding the TADF mechanism, as the rate of reverse intersystem crossing is highly dependent on the nature and energy of the T1 state. Techniques such as time-resolved photoluminescence spectroscopy at low temperatures are employed to characterize the phosphorescence and determine the triplet state energy and lifetime.

Mechanisms of Reverse Intersystem Crossing (RISC) and Intersystem Crossing (ISC)

Intersystem Crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities. wikipedia.org In most organic molecules, photoexcitation leads to a singlet excited state (S₁), where all electron spins are paired. ISC provides a pathway for the molecule to transition from this singlet state to a triplet excited state (T₁), where two electron spins are parallel. wikipedia.org This process is formally "forbidden" by spin selection rules, but it can occur, particularly in molecules with significant spin-orbit coupling, which is enhanced by the presence of heavy atoms. wikipedia.org The timescale for ISC is typically in the range of 10⁻⁸ to 10⁻³ seconds. wikipedia.org

Conversely, Reverse Intersystem Crossing (RISC) is the process by which a molecule transitions from an excited triplet state back to an excited singlet state. nih.gov This process is crucial for technologies like organic light-emitting diodes (OLEDs) because it allows for the harvesting of non-emissive triplet excitons to generate light through fluorescence, a phenomenon known as thermally activated delayed fluorescence (TADF). nih.gov For efficient RISC to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small, typically less than 0.2 eV, to allow for thermal energy to promote the transition from T₁ to S₁.

In some acridone derivatives, a more complex mechanism known as reverse intersystem crossing from a higher triplet state (HIGHrISC) has been identified. acs.orghhu.de In this process, the transition does not occur from the lowest triplet state (T₁) but from a higher-energy triplet state (Tn where n > 1). hhu.de This "hot exciton" pathway can offer advantages in terms of brightness in emissive devices. hhu.de For instance, the acridone derivative N-methyl-difluoro-acridone has been shown to convert triplet excitons into light through a HIGHrISC mechanism, a finding supported by both spectroscopic analysis and quantum chemistry calculations. acs.org This process allows the molecule to bypass the potentially slow T₁ to S₁ transition, offering an alternative route for efficient light emission. rsc.org

The rates of both ISC and RISC are governed by several factors, including the magnitude of spin-orbit coupling between the singlet and triplet states and the energy difference between them. In some heteroaromatic systems, ISC can be driven by vibronic spin-orbit coupling, where molecular vibrations help to facilitate the spin-forbidden transition. rsc.org